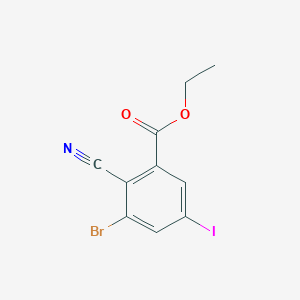

Ethyl 3-bromo-2-cyano-5-iodobenzoate

Description

Ethyl 3-bromo-2-cyano-5-iodobenzoate (CAS No. 1805487-61-9) is a halogenated aromatic ester with the molecular formula C₁₀H₇BrINO₂ and a molecular weight of 379.980 g/mol . Its IUPAC name reflects its substituents: a bromine atom at position 3, a cyano group at position 2, an iodine atom at position 5, and an ethyl ester at the carboxylate position. Its InChIKey (DOKUXVUBURPRDB-UHFFFAOYSA-N) provides a unique identifier for computational studies .

Properties

IUPAC Name |

ethyl 3-bromo-2-cyano-5-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrINO2/c1-2-15-10(14)7-3-6(12)4-9(11)8(7)5-13/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOKUXVUBURPRDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC(=C1)I)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-bromo-2-cyano-5-iodobenzoate typically involves the following steps:

Starting Material: The synthesis begins with 3-bromo-5-iodobenzoic acid.

Esterification: The carboxylic acid group of 3-bromo-5-iodobenzoic acid is esterified using ethanol in the presence of a strong acid catalyst such as sulfuric acid to form ethyl 3-bromo-5-iodobenzoate.

Nitrile Formation: The ethyl ester is then subjected to a cyanation reaction using a suitable cyanating agent like sodium cyanide or potassium cyanide under controlled conditions to introduce the cyano group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactors: Utilizing large-scale reactors for esterification and cyanation reactions.

Purification: Employing techniques such as recrystallization and chromatography to purify the final product.

Quality Control: Ensuring the product meets industry standards through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-2-cyano-5-iodobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation reactions to form different oxidation states of the cyano group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Major Products

Substitution Products: Compounds with different functional groups replacing bromine or iodine.

Reduction Products: Amino derivatives of the original compound.

Oxidation Products: Oxidized forms of the cyano group, such as carboxylic acids.

Scientific Research Applications

Ethyl 3-bromo-2-cyano-5-iodobenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and pharmaceutical research.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-bromo-2-cyano-5-iodobenzoate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, potentially inhibiting or activating biological processes. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 3-bromo-2-cyano-5-iodobenzoate belongs to a family of substituted benzoate esters.

Table 1: Structural and Functional Comparison

Key Observations :

Bromine at position 3 is common in all brominated analogs, but the additional iodine in the target compound increases steric hindrance and may reduce solubility in nonpolar solvents.

The ester group provides hydrolytic instability under basic conditions, contrasting with the carboxylic acid in 3-Bromo-5-iodobenzoic acid, which is more acidic and prone to deprotonation .

Applications: this compound’s multi-halogenated structure suggests utility as a building block in cross-coupling reactions (e.g., Suzuki-Miyaura) or as a precursor for radiopharmaceuticals due to iodine’s isotopic versatility. Simpler analogs like Ethyl 3-bromobenzoate are often used in agrochemical synthesis, where fewer substituents reduce synthetic complexity .

Research Findings and Implications

- Synthetic Utility : Halogenated benzoates are frequently employed in medicinal chemistry. For example, bromine and iodine substituents are leveraged in kinase inhibitors and PET tracers, respectively.

- Stability Concerns : The ester group’s susceptibility to hydrolysis may necessitate protective strategies during synthesis, unlike acid-stable carboxylic acid derivatives.

Biological Activity

Ethyl 3-bromo-2-cyano-5-iodobenzoate is a compound of significant interest in medicinal chemistry due to its unique structural features, which include halogen atoms and a cyano group. These characteristics contribute to its potential biological activities, including antimicrobial and anticancer properties. This article provides a detailed overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H7BrINO2. Its structure is characterized by:

- Bromine (Br) and Iodine (I) : Halogen atoms that can enhance biological activity through various mechanisms.

- Cyano Group (–C≡N) : Known for its ability to interact with biological targets.

The mechanism by which this compound exerts its biological effects is multifaceted:

- Interaction with Enzymes : The compound may inhibit specific enzymes, altering metabolic pathways.

- Binding to Receptors : It can interact with cellular receptors, potentially modulating signaling pathways.

- DNA Interaction : The presence of halogens may facilitate binding to DNA, influencing gene expression.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens. A study demonstrated that the compound inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.

Anticancer Properties

Studies have explored the anticancer potential of this compound. In vitro assays showed that it could induce apoptosis in cancer cell lines, likely due to its ability to interfere with cellular signaling pathways.

Case Studies

-

Antibacterial Screening :

- Objective : To evaluate the antibacterial efficacy against E. coli and S. aureus.

- Method : Disc diffusion method was employed to assess inhibition zones.

- Results : The compound displayed significant inhibition zones (average diameter of 15 mm for E. coli and 18 mm for S. aureus), indicating potent antibacterial activity.

-

Anticancer Assay :

- Objective : To determine cytotoxic effects on MCF-7 breast cancer cells.

- Method : MTT assay was utilized to measure cell viability post-treatment with varying concentrations of the compound.

- Results : An IC50 value of 25 µM was recorded, demonstrating effective cytotoxicity against cancer cells.

Data Table: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Method Used | IC50/Inhibition Zone |

|---|---|---|---|

| Antibacterial | E. coli | Disc diffusion | 15 mm |

| Antibacterial | S. aureus | Disc diffusion | 18 mm |

| Anticancer | MCF-7 (breast cancer) | MTT assay | 25 µM |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.